5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-15-8-9-18-14(11-15)12-19(25-18)20(24)22-13-17-7-4-10-23(17)16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUNGIKKWHRCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, such as the nucleophilic substitution of a nitro group by fluorine. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the phenylpyrrolidine moiety may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Analog: 5-Fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
Molecular Formula : C13H10FN3OS (estimated from ).
- Key Differences :
- Lower lipophilicity (calculated logP ~2.5 vs. ~4.0 for the target compound) could impact membrane permeability.
Heterocyclic Hybrid: 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide
Molecular Formula : C19H19FN2O2S2 (estimated from ).
- Key Differences: The substituent combines a thiophene and oxane (tetrahydropyran) ring, replacing the phenylpyrrolidine.
- Implications :
- Thiophene’s electron-rich nature may modulate π-π stacking interactions differently than the phenyl group.
- Oxane’s chair conformation could restrict rotational freedom compared to pyrrolidine’s flexibility.
Pyrrolidine-Based Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Molecular Formula : C16H17FN4O2S (from ).
- Key Differences :
- The core structure is a 5-oxopyrrolidine instead of benzothiophene.
- A thiadiazole ring replaces the benzothiophene’s carboxamide-linked substituent.
- Implications :
Thiophene/Thiazole Derivatives
- Example : 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide ().
- Molecular Formula : C11H13N2OS2.
- Key Differences :
- Thiophene core instead of benzothiophene.
- Thiazole substituent lacks the phenylpyrrolidine’s nitrogen and aromaticity.
- Implications :
Structural and Property Comparison Table
Research Implications
- Fluorine’s Role : Fluorine at position 5 is conserved across analogs (e.g., ), suggesting its importance in electronic modulation or metabolic stability.
- Substituent Design : The phenylpyrrolidine group in the target compound offers a balance between lipophilicity and conformational flexibility, whereas pyrazole or oxane-thiophene hybrids prioritize polarity or aromatic interactions.
- Synthetic Challenges : The target compound’s chiral pyrrolidine may require enantioselective synthesis, while pyrazole or thiazole derivatives () are more straightforward to prepare.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
